oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate
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Overview
Description
Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxalic acid moiety and a tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves multiple steps:
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Formation of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate: : This step can be achieved through the reaction of tert-butyl carbamate with 1-amino-3-phenylpropan-2-ylamine under suitable conditions. The reaction often requires a catalyst such as cesium carbonate and a solvent like tetrahydrofuran (THF) to proceed efficiently .
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Oxalylation: : The next step involves the introduction of the oxalic acid moiety. This can be done by reacting the previously formed carbamate with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
Medically, the compound has potential applications as a drug precursor. Its structural features allow for the modification of its pharmacokinetic properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenyl and amino groups.
N-Methylcarbamate: Contains the carbamate group but differs in the rest of the structure.
Phenylpropanolamine: Shares the phenyl and amino groups but lacks the carbamate moiety.
Uniqueness
Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to drug development.
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.C2H2O4/c1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNGGDGLSJCCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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